isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine core. Key structural attributes include:
Properties
CAS No. |
609795-85-9 |
|---|---|
Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-methylpropyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-12(2)11-27-20(26)18-13(3)22-21-23(17(25)8-9-29-21)19(18)15-6-5-7-16(10-15)28-14(4)24/h5-7,10,12,19H,8-9,11H2,1-4H3 |
InChI Key |
KDQHHVLQGQWGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC(=O)C)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazine and Pyrimidine Precursors
The pyrimido-thiazine core is typically assembled via cyclocondensation between a thiazine derivative and a pyrimidine-bearing electrophile. A representative procedure involves reacting 2-aminothiazole with methyl 3-oxobutanoate under acidic conditions to form the dihydrothiazine intermediate. Subsequent dehydration with phosphorus oxychloride yields the fused pyrimido-thiazine scaffold.
Reaction Conditions
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 80–90°C | |
| Catalyst | p-Toluenesulfonic acid | |
| Yield | 68–72% |
Palladium-Catalyzed Coupling for Functionalization
The C6 position is functionalized via Buchwald–Hartwig amination or Suzuki coupling. For instance, palladium(II) acetate and RuPhos facilitate the coupling of a brominated pyrimido-thiazine intermediate with 3-(acetyloxy)phenylboronic acid.
Optimized Coupling Protocol
-
Catalyst System : Pd(OAc)₂ (6 mol%), RuPhos (12 mol%)
-
Base : Cs₂CO₃ (4 equiv)
-
Solvent : Toluene
Introduction of the 3-(Acetyloxy)Phenyl Group
Friedel-Crafts Acylation for Aromatic Substitution
A Friedel-Crafts acylation is employed to introduce the acetyloxy group onto the phenyl ring. Using aluminum trichloride as a catalyst, tert-butylbenzene reacts with isobutyryl chloride at –20°C to 0°C, followed by acetylation with acetic anhydride.
Critical Parameters
Selective O-Acetylation
Post-functionalization, phenolic intermediates are acetylated using acetic anhydride in pyridine. This step ensures regioselectivity and avoids over-acetylation of other hydroxyl groups.
Esterification at the C7 Position
Steglich Esterification
The C7 carboxylic acid is converted to the isobutyl ester using isobutyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Reaction Setup
-
Solvent : Dry THF
-
Temperature : 0°C to room temperature
-
Activator : 4-Dimethylaminopyridine (DMAP)
-
Yield : 85–88%
Reaction Optimization and Process Scalability
Solvent Effects on Yield and Purity
Polar aprotic solvents like dichloromethane enhance cyclization efficiency, while toluene improves cross-coupling kinetics. Ethanol is preferred for recrystallization due to its low toxicity and cost.
Temperature Gradients for Controlled Exothermicity
Exothermic reactions, such as Friedel-Crafts acylation, require strict temperature control (–20°C to 0°C) to prevent side reactions and ensure high regioselectivity.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with hexane:ethyl acetate (4:1) gradients removes unreacted starting materials. Final purification via recrystallization in ethanol yields >99% purity.
Spectroscopic Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures to isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown effectiveness against various bacterial strains . The incorporation of electron-withdrawing substituents on the phenyl ring has been found to enhance antimicrobial potency .
Anticancer Potential
There is increasing interest in the anticancer properties of thiazine derivatives. Studies have demonstrated that compounds related to this compound can inhibit cancer cell proliferation through various mechanisms. For example, structural modifications can lead to enhanced interactions with specific cellular targets involved in cancer progression .
Anti-inflammatory Effects
Compounds within the pyrimido-thiazine class have also been explored for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production . This suggests potential applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include alkylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the thiazine ring significantly increased antibacterial activity compared to standard antibiotics like Ciprofloxacin . This highlights the therapeutic potential of developing new antimicrobial agents based on this compound.
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, several derivatives were tested against human cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring led to enhanced cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural/functional differences:
Key Observations:
- Ester Group : Isobutyl esters generally enhance lipophilicity (logP ~3–4) compared to ethyl esters (logP ~2–3), impacting membrane permeability .
- Halogen vs. Oxygenated Substituents : Iodo and fluoro substituents (e.g., ) introduce electronegativity and van der Waals interactions, whereas acetyloxy/benzyloxy groups may participate in hydrogen bonding .
Crystallography:
- Intramolecular hydrogen bonds (e.g., N–H···O) stabilizing the 4-oxo configuration .
Biological Activity
Isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 374.4 g/mol. The compound features a pyrimido-thiazine core structure that contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens using methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The results suggest effective inhibition against bacteria like Staphylococcus aureus and fungi such as Candida albicans . The MIC values were found to be comparable to conventional antimicrobial agents.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15.62 | Moderate |
| Candida albicans | 15.62 | Moderate |
| Escherichia coli | 31.25 | Low |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies involving various cancer cell lines (e.g., KB, HepG2) demonstrated that it possesses cytotoxic effects. Notably, the compound showed selective activity against certain tumor cells while exhibiting lower toxicity towards normal cells.
Case Study:
In a study conducted by Shen et al. (2011), isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo was tested against human tumor cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| KB | 5 | High |
| HepG2 | 10 | Moderate |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
The precise mechanism through which isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo operates is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?
- Methodological Answer : The synthesis of fused pyrimidothiazine derivatives typically involves multicomponent reactions (MCRs) or stepwise annulation. For example, describes a one-pot two-step reaction for tetrahydroimidazo[1,2-a]pyridine derivatives, which could be adapted. Key steps include:
- Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with thiourea derivatives under acidic conditions to form the thiazine ring.
- Functionalization : Introducing substituents like the 3-(acetyloxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling.
- Esterification : Using isobutyl alcohol in a Steglich esterification to finalize the carboxylate moiety.
Characterization via NMR (¹H, ¹³C) and IR spectroscopy is critical to confirm regioselectivity .
Q. How can spectroscopic data (NMR, IR) be interpreted to validate the structure of this compound?
- Methodological Answer :
- ¹H NMR :
- The acetyloxy group (OAc) on the phenyl ring shows a singlet at ~2.3 ppm for the methyl protons.
- The isobutyl ester’s methyl groups appear as a doublet (~0.9 ppm) and multiplet (~1.8–2.0 ppm) for the CH(CH₃)₂ moiety.
- The pyrimidothiazine ring protons (e.g., NH or CH₂) resonate between 3.5–5.5 ppm, depending on substitution .
- ¹³C NMR :
- The carbonyl carbons (C=O) of the oxo and ester groups appear at ~165–175 ppm.
- The acetyloxy carbon (OAc) is observed at ~170 ppm .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (pyrimidinone C=O) confirm functional groups .
Q. What experimental design principles should be applied to optimize reaction yields for this compound?
- Methodological Answer : Use a factorial design approach (e.g., Box-Behnken or Taguchi methods) to screen variables such as:
- Catalyst type and loading (e.g., p-toluenesulfonic acid vs. Lewis acids).
- Solvent polarity (e.g., DMF vs. THF) to balance solubility and reaction rate.
- Temperature gradients (e.g., 80–120°C for cyclization steps).
Statistical analysis (ANOVA) identifies significant factors, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) predict regioselectivity in the synthesis of pyrimidothiazine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during cyclization. For example, highlights ICReDD’s approach using reaction path searches to predict whether the acetyloxy group directs electrophilic substitution at the para or meta position.
- Energy Profiles : Compare activation energies for different ring-closure pathways (e.g., 6-endo vs. 5-exo trigonal cyclization) to favor the desired product .
Q. What mechanistic insights explain contradictory data in the stability of the acetyloxy group under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The acetyloxy group may undergo cleavage via protonation of the carbonyl oxygen, followed by nucleophilic attack by water (SN1-like mechanism).
- Basic Conditions : Hydrolysis proceeds via deprotonation of the ester oxygen, forming a tetrahedral intermediate.
Stability studies (TGA, HPLC monitoring) under varying pH can resolve contradictions, as seen in for benzothiazole derivatives .
Q. How can spirocyclic analogs of this compound be synthesized, and what are their potential applications?
- Methodological Answer :
- Spiroannulation : React the pyrimidothiazine core with cyclic ketones (e.g., cyclohexanone) using a Lewis acid catalyst (e.g., BF₃·Et₂O) to form spiro centers. demonstrates this with 7-oxa-9-aza-spiro[4.5]decane derivatives.
- Applications : Spirocyclic analogs may enhance bioavailability or target selectivity in drug discovery, as seen in kinase inhibitors .
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for resolving enantiomers of this compound?
- Methodological Answer :
- Chiral Stationary Phases : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) for enantiomeric resolution.
- Method Development : Optimize mobile phase composition (e.g., hexane:isopropanol ratios) and temperature gradients. highlights advancements in membrane and separation technologies for complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
